

The Discovery and Synthesis of Ro 31-2201: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ro 31-2201

Cat. No.: B1679478

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F. Hoffmann-La Roche AG, Basel, Switzerland

Abstract

Ro 31-2201 emerged from the intensive research efforts in the early 1980s to develop potent and specific inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This document provides a comprehensive technical overview of the discovery and synthesis history of **Ro 31-2201**, an ACE inhibitor developed by Hoffmann-La Roche. The initial discovery of this class of compounds was reported in a seminal 1984 publication in FEBS Letters. While the full text of this original publication is not widely accessible, this guide synthesizes information from subsequent patents and related chemical literature to provide a detailed account for researchers, scientists, and drug development professionals. This document outlines the presumed synthetic pathways, the relevant biological signaling cascades, and the experimental methodologies used to characterize such inhibitors.

Discovery and Development History

The discovery of **Ro 31-2201** is rooted in the broader effort to design orally active, non-peptidic inhibitors of angiotensin-converting enzyme. Following the groundbreaking success of captopril, the first ACE inhibitor, pharmaceutical research focused on developing second-generation inhibitors with improved potency and pharmacokinetic profiles. Researchers at Hoffmann-La Roche designed a series of novel bicyclic compounds, leading to the identification of **Ro 31-2201**.

The initial disclosure of **Ro 31-2201** as a potent ACE inhibitor appeared in a 1984 publication:

- Attwood, M. R., et al. (1984). New potent inhibitors of angiotensin converting enzyme. FEBS Letters, 165(2), 201-206.[\[1\]](#)

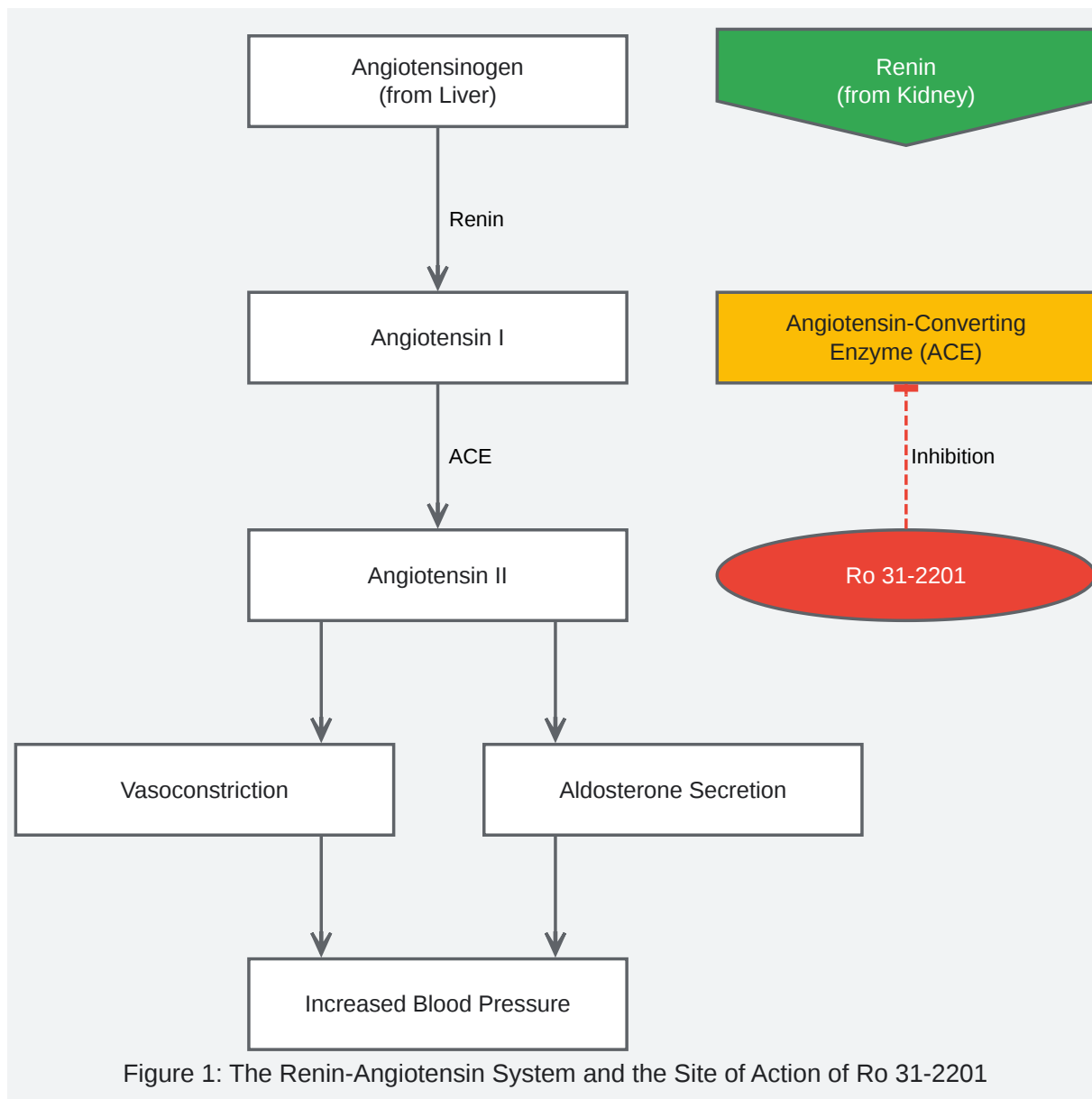
This key paper, though not readily available in its entirety, is widely cited in patent literature as the first description of this compound.[\[2\]](#)[\[3\]](#) Subsequent research in this chemical class by the same company led to the development of cilazapril, a closely related and clinically used ACE inhibitor. The structural similarities suggest a shared synthetic strategy and mechanism of action.

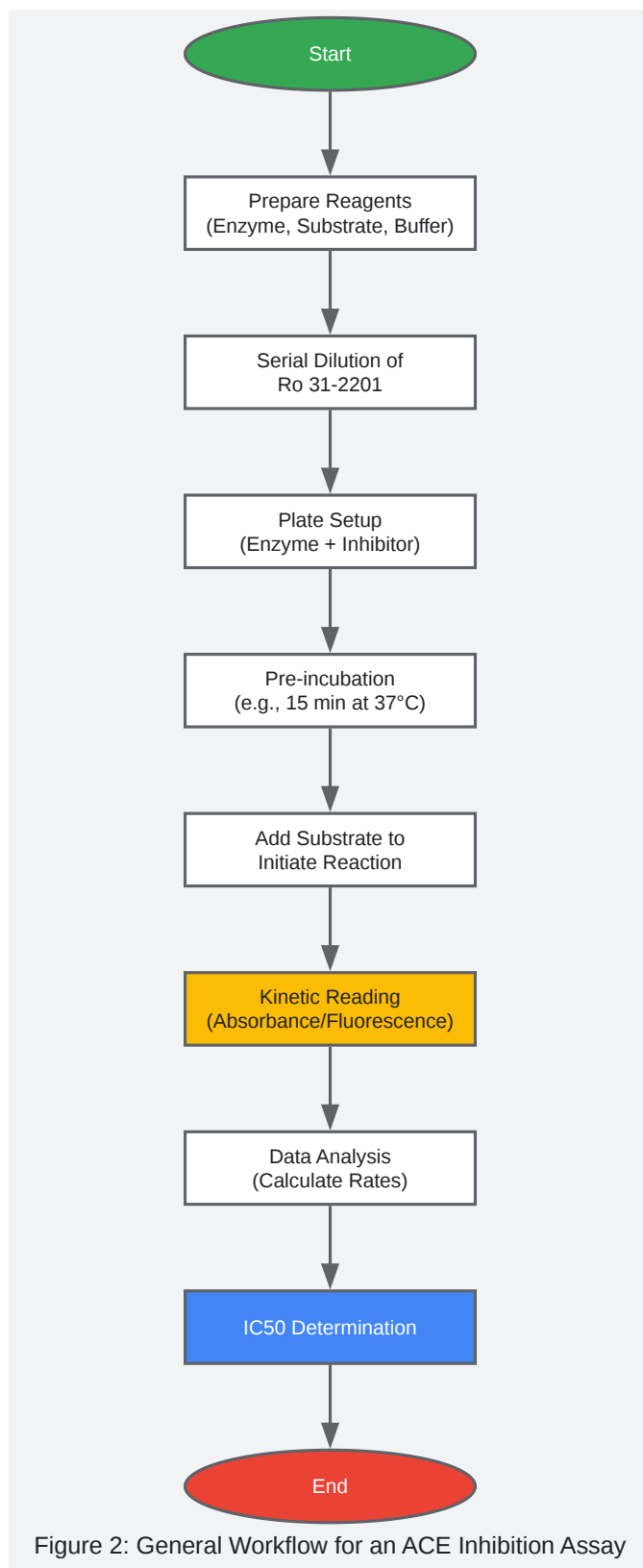
Mechanism of Action: Inhibition of the Renin-Angiotensin System

Ro 31-2201 exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a central component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.

The signaling pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a circulating protein produced by the liver, to form the decapeptide angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II binds to its type 1 (AT1) receptor on vascular smooth muscle cells, causing them to contract and thus increasing blood pressure. Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further elevating blood pressure.

By inhibiting ACE, **Ro 31-2201** prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion. This dual action results in a decrease in peripheral vascular resistance and a lowering of blood pressure.





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- To cite this document: BenchChem. [The Discovery and Synthesis of Ro 31-2201: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679478#ro-31-2201-discovery-and-synthesis-history]

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Phone: (601) 213-4426

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